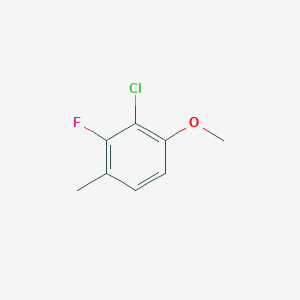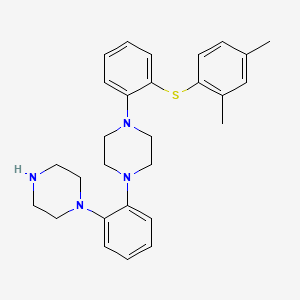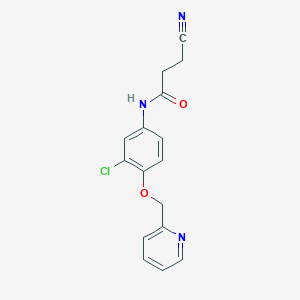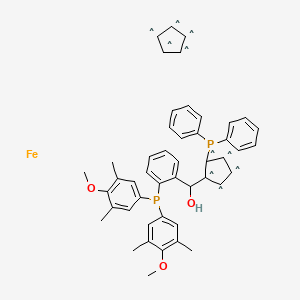
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2, (disulfide bond) trifluoroacetate is a synthetic peptide with a molecular weight of 1167.49 and a chemical formula of C₄₉H₈₂N₁₆O₁₁S₃ . This compound is known for its role as a full competitive MCH-1 receptor antagonist, devoid of agonist potency for the human MCH-1 receptor even at micromolar concentrations .
Méthodes De Préparation
The synthesis of AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bond can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., DTT). Major products formed from these reactions include oxidized or reduced forms of the peptide .
Applications De Recherche Scientifique
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating the MCH-1 receptor, which is involved in energy homeostasis and feeding behavior.
Medicine: Potential therapeutic applications in treating obesity and metabolic disorders due to its antagonistic effects on the MCH-1 receptor.
Mécanisme D'action
The compound exerts its effects by competitively binding to the MCH-1 receptor, preventing the natural ligand from activating the receptor. This antagonistic action inhibits the receptor’s signaling pathways, which are involved in regulating energy balance and appetite .
Comparaison Avec Des Composés Similaires
Similar compounds include other MCH-1 receptor antagonists, such as:
T-226296: Another potent MCH-1 receptor antagonist with similar binding affinity.
SNAP-7941:
AC-Arg-cys-met-5-aminopentanoyl-arg-val-tyr-5-aminopentanoyl-cys-NH2 is unique due to its specific amino acid sequence and the presence of a disulfide bond, which may confer distinct structural and functional properties .
Propriétés
Formule moléculaire |
C51H83F3N16O13S3 |
|---|---|
Poids moléculaire |
1281.5 g/mol |
Nom IUPAC |
31-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7) |
Clé InChI |
ZJXAUINYHLJPOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)

![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)



![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
